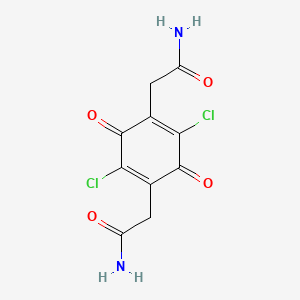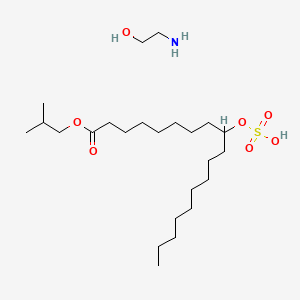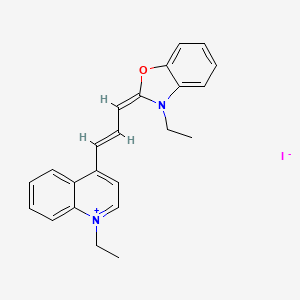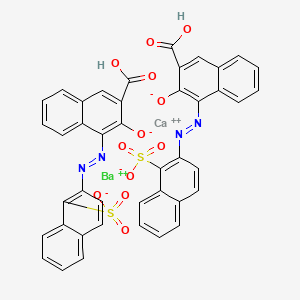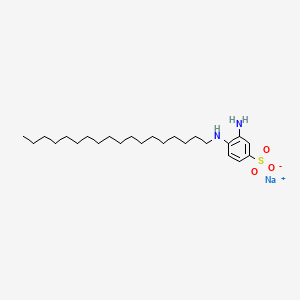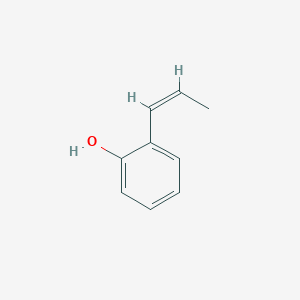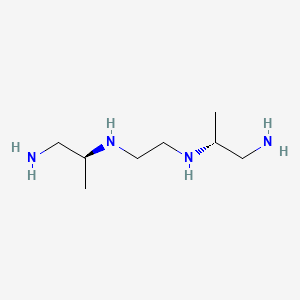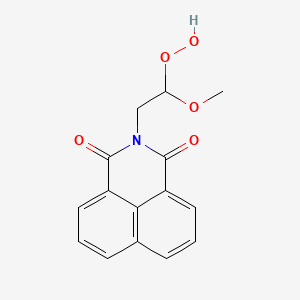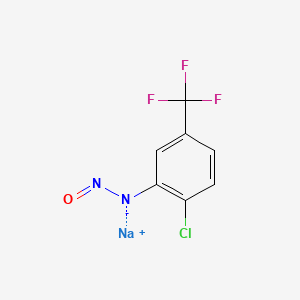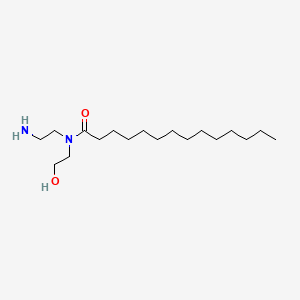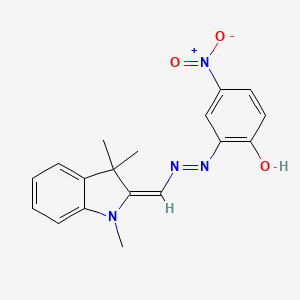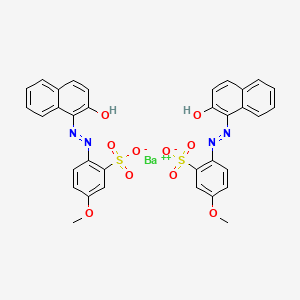
Barium bis(2-((2-hydroxy-1-naphthyl)azo)-5-methoxybenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes barium ions coordinated with azo and sulfonate groups, which contribute to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] typically involves the diazotization of 2-amino-1-naphthol followed by coupling with 5-methoxybenzenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with barium chloride to precipitate the barium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is isolated through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of pigments for paints, inks, and textiles.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo group can participate in electron transfer reactions, while the sulfonate group enhances solubility and interaction with biological molecules. These properties make it useful in various applications, from analytical chemistry to drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
- Barium bis[2-[(2-hydroxy-1-naphthyl)azo]benzoate]
Uniqueness
Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds, making it particularly valuable in industrial and research applications.
Eigenschaften
CAS-Nummer |
85391-55-5 |
|---|---|
Molekularformel |
C34H26BaN4O10S2 |
Molekulargewicht |
852.1 g/mol |
IUPAC-Name |
barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxybenzenesulfonate |
InChI |
InChI=1S/2C17H14N2O5S.Ba/c2*1-24-12-7-8-14(16(10-12)25(21,22)23)18-19-17-13-5-3-2-4-11(13)6-9-15(17)20;/h2*2-10,20H,1H3,(H,21,22,23);/q;;+2/p-2 |
InChI-Schlüssel |
WOKBFZQJLJEXBU-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


